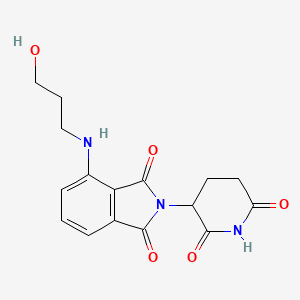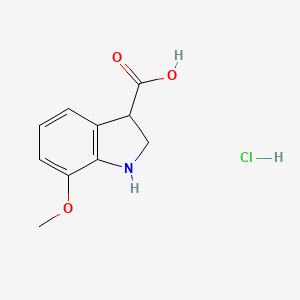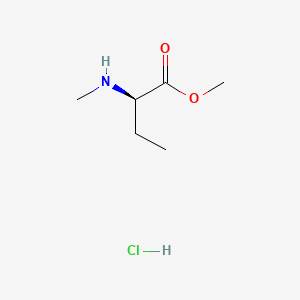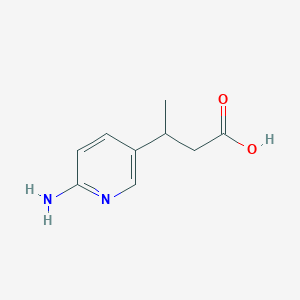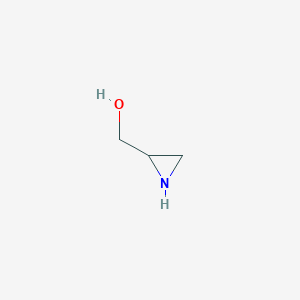![molecular formula C8H12F3N B13467304 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)spiro[33]heptan-2-amine is a chemical compound characterized by a spirocyclic structure with a trifluoromethyl group attached to the heptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine typically involves the deoxofluorination of sterically hindered carbonyl groups via an intermediate carbocation . This process is challenging due to the steric hindrance around the carbonyl group, but it is essential for introducing the trifluoromethyl group into the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine has several scientific research applications:
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-6-(trifluoromethyl)spiro[3.3]heptan-2-amine: This compound has a methoxy group instead of an amino group, which can affect its chemical reactivity and biological activity.
6-(Aminomethyl)-2-(trifluoromethyl)spiro[3.3]heptan-2-ol: This compound has an additional hydroxyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine is unique due to its specific spirocyclic structure and the presence of the trifluoromethyl group. This combination of features can result in distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H12F3N |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)spiro[3.3]heptan-2-amine |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)5-1-7(2-5)3-6(12)4-7/h5-6H,1-4,12H2 |
Clave InChI |
AMOJCEIAXDYWMT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


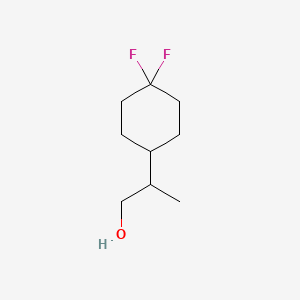
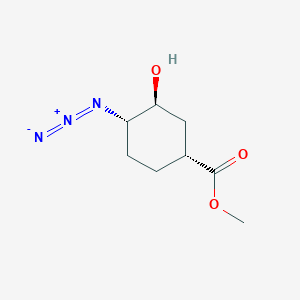
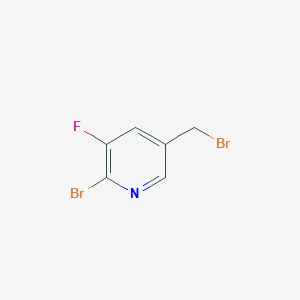

![3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea](/img/structure/B13467242.png)
![Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13467245.png)
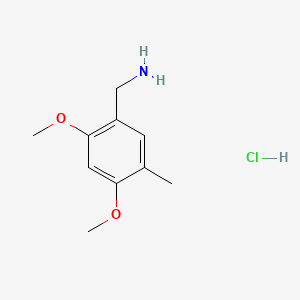
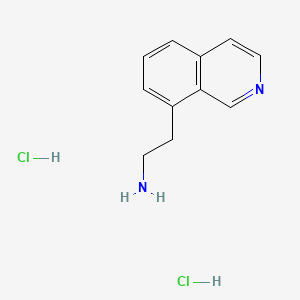
![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)
